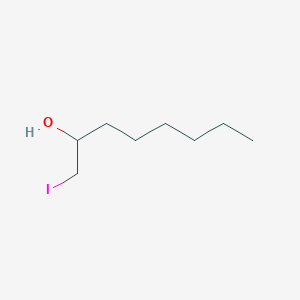
1-Iodo-2-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-octanol is an organic compound with the molecular formula C8H17IO. It is a derivative of octanol, where an iodine atom is substituted at the second carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-octanol can be synthesized through several methods. One common approach involves the iodination of 2-octanol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-octanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2-octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octanols.
- Oxidation reactions produce octanal or 2-octanone.
- Reduction reactions regenerate 2-octanol .
Applications De Recherche Scientifique
1-Iodo-2-octanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the modification of biological molecules and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism by which 1-iodo-2-octanol exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
2-Iodo-1-octanol: Another isomer with the iodine atom at a different position.
1-Bromo-2-octanol: Similar structure with bromine instead of iodine.
1-Chloro-2-octanol: Similar structure with chlorine instead of iodine.
Uniqueness: 1-Iodo-2-octanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Propriétés
Numéro CAS |
35605-16-4 |
|---|---|
Formule moléculaire |
C8H17IO |
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
1-iodooctan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
Clé InChI |
RPCSNKMYDUVCJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
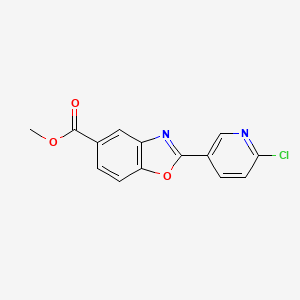
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
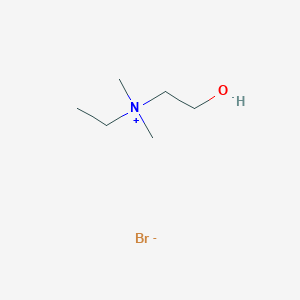
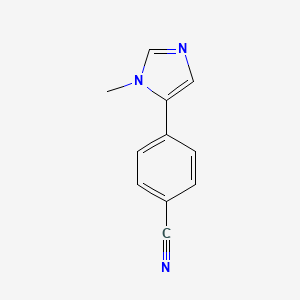
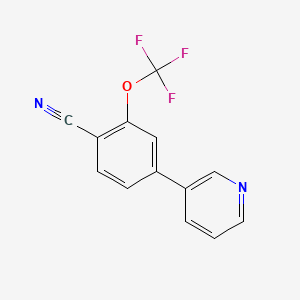

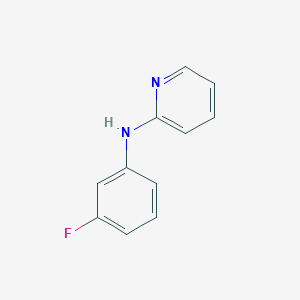
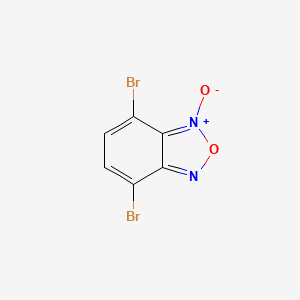
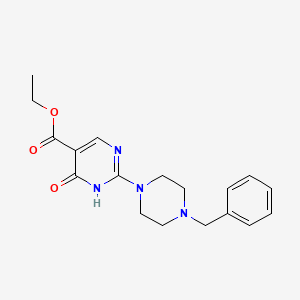
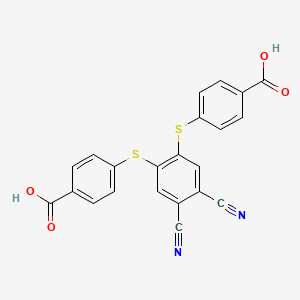
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
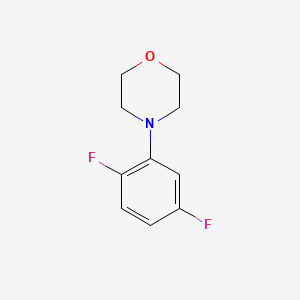
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
